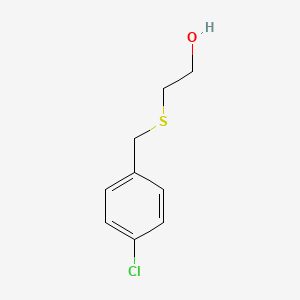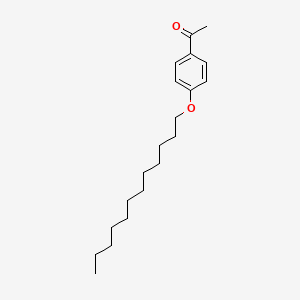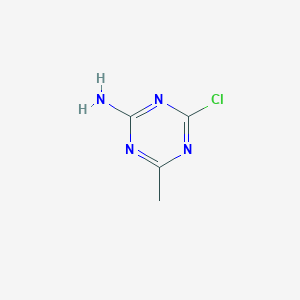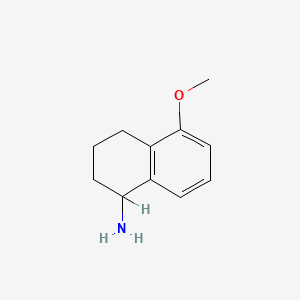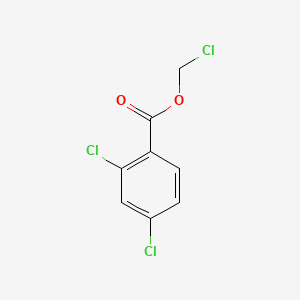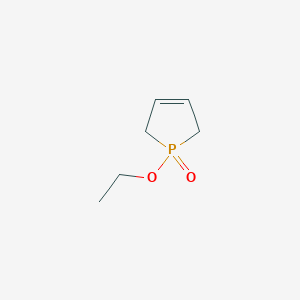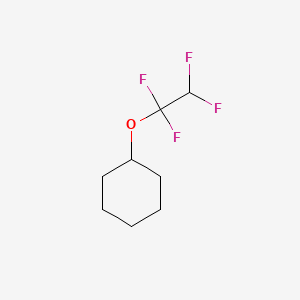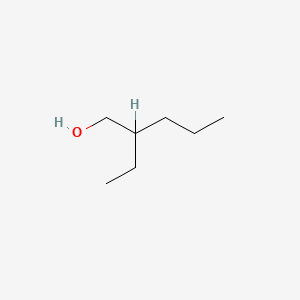
1,1,2,2-四苯乙烷
描述
1,1,2,2-Tetraphenylethane (TPE) is a highly conjugated organic compound that has gained significant attention in scientific research due to its unique properties. TPE is a colorless crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. TPE has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedicine.
科学研究应用
热物理性质研究
1,1,2,2-四苯乙烷的热物理性质已得到严格评估,这些性质在相变、热容和热导率研究中至关重要 。这些性质对于化学工程和材料科学中的工艺设计至关重要。
聚合过程
该化合物作为自由基聚合引发体系中的活性成分 。它用作合成热引发剂的前体,热引发剂控制着聚合物链的生长,从而影响最终聚合物的性质。
环境传感
研究人员利用1,1,2,2-四苯乙烷的衍生物开发了用于检测水性介质中硝基芳香族化合物的荧光探针 。由于其在传感污染物和爆炸物方面的应用,这些化合物在环境监测中具有重要意义。
储能和捕获
在能源领域,已合成了基于1,1,2,2-四苯乙烷衍生物的超交联微孔有机聚合物网络,用于捕获CO2 。该应用对于开发旨在减少温室气体排放的技术至关重要。
分析化学
已研究了1,1,2,2-四苯乙烷的包合物在分离异构体化合物方面的潜力 。该应用在需要分离密切相关的化学物质的分析技术中特别有用。
制药应用
在制药领域,1,1,2,2-四苯乙烷用于合成在自由基聚合中充当热引发剂的化合物 。这些聚合物可用于创建药物递送系统,以受控方式释放药物。
材料科学
该化合物的衍生物用于创建高表面积材料,用于超交联微孔有机聚合物网络等应用 。这些材料在过滤、催化以及作为其他功能材料的支架方面具有潜在用途。
食品工业
虽然1,1,2,2-四苯乙烷在食品工业中的直接应用并不突出,但纳米技术原理(其中使用类似的分子结构)在食品安全、质量和包装方面发挥着重要作用 .
作用机制
Mode of Action
1,1,2,2-Tetraphenylethane is known to be an active component of the initiation system in free radical polymerization . It interacts with other molecules in the system to start the polymerization process. The exact nature of these interactions can vary depending on the specific conditions and other molecules present.
Biochemical Pathways
As a chemical used in polymer chemistry, 1,1,2,2-Tetraphenylethane doesn’t directly participate in any known biochemical pathways. Its primary role is in the formation of polymers through free radical polymerization .
Result of Action
The primary result of 1,1,2,2-Tetraphenylethane’s action is the formation of polymers through free radical polymerization . This can be used to create a wide variety of materials with different properties, depending on the other molecules involved in the polymerization process.
Action Environment
The action of 1,1,2,2-Tetraphenylethane can be influenced by various environmental factors. For example, the temperature and pressure can affect the rate and efficiency of the polymerization process . Additionally, the presence of other chemicals can also impact the polymerization, either by reacting with the 1,1,2,2-Tetraphenylethane or by interfering with the free radicals involved in the polymerization .
属性
IUPAC Name |
1,2,2-triphenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHUJBHQWALKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212552 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-50-8 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bibenzhydryl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1,2,2-Tetraphenylethane has the molecular formula C26H22 and a molecular weight of 334.44 g/mol. [, ]
A: Characterization data includes 1H and 13C NMR, as well as X-ray crystallography to confirm its structure. [, , ]
A: 1,1,2,2-Tetraphenylethane undergoes thermal decomposition via homolysis of the central C-C bond, forming diphenylmethyl radicals. This process has been studied in detail at temperatures ranging from 648-683 K. []
A: Treatment of 1,1,2,2-tetraphenylethane with phenylsodium leads to a rearrangement, forming 1,1,1,2-tetraphenylethane. []
A: While 1,1,2,2-tetraphenylethane itself is not a catalyst, its derivatives, such as 1,2-diphenoxy-1,1,2,2-tetraphenylethane and 1,1,2,2-tetraphenyl-1,2-bis(trimethylsiloxy)ethane, are used as thermal initiators in controlled radical polymerization of methyl methacrylate. [, ]
A: Yes, studies employing molecular polarizability measurements indicate that 1,1,2,2-tetraphenylethane exists as a trans–gauche mixture in solution. []
A: Yes, incorporating 1,1,2,2-tetraphenylethane units into polyurethane macroiniferters enables controlled radical polymerization of methyl methacrylate to form block copolymer dispersions, influencing the stability and properties of the resulting materials. []
A: Yes, 1,1,2,2-tetraphenylethane-1,2-diol acts as an effective host molecule, forming inclusion complexes with various guests such as p-xylene, THF, DMA, and DMF. This property has been investigated for potential applications in isomer separation. [, , ]
A: UV irradiation of 1,1,2,2-tetraphenylethane can lead to a photochemical rearrangement, specifically a di-π-ethane reaction. []
ANone: Limited information is available on the environmental impact and degradation of 1,1,2,2-tetraphenylethane. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
A: Early studies focused on its synthesis and reactivity, including its rearrangement to 1,1,1,2-tetraphenylethane using phenylsodium. [] Later research explored its thermal decomposition kinetics, photochemical behavior, and ability to form inclusion complexes. [, , , , ] More recently, its derivatives have gained attention as initiators in controlled radical polymerization reactions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


